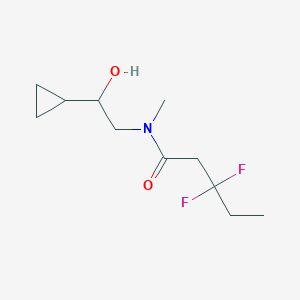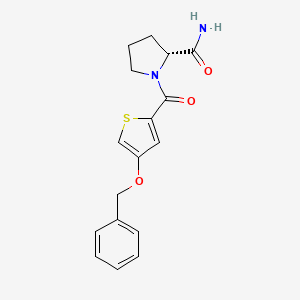![molecular formula C16H18Cl2N2O3 B7358847 3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B7358847.png)
3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good bioavailability and a long half-life. This compound is well-tolerated in animal models and has shown minimal toxicity. In addition, this compound has been shown to penetrate the blood-brain barrier, which is important for the treatment of brain tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancer. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, which could lead to more effective combination therapies.
One of the limitations of this compound is that it is still in the early stages of clinical development, and its safety and efficacy in humans are not yet fully understood. In addition, the cost of producing this compound may be a limiting factor for its widespread use in clinical practice.
Direcciones Futuras
There are several potential future directions for the development of 3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one. One area of focus is the optimization of dosing regimens and combination therapies to maximize its anti-tumor activity. Another area of interest is the evaluation of this compound in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Finally, there is a need for further research to understand the mechanisms of resistance to this compound and to develop strategies to overcome this resistance.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potent anti-tumor activity in preclinical studies. Its selective inhibition of BTK makes it a promising candidate for the treatment of various types of cancer. However, further research is needed to fully understand its safety and efficacy in humans and to optimize its use in clinical practice.
Métodos De Síntesis
The synthesis of 3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one involves a multi-step process that starts with the reaction between 3,5-dichlorophenylacetic acid and pyrrolidine to form the intermediate 2-(3,5-dichlorophenyl)acetylpyrrolidine. This intermediate is then reacted with 1,3-oxazolidin-2-one in the presence of a suitable catalyst to produce the final product this compound.
Aplicaciones Científicas De Investigación
3-[[1-[2-(3,5-Dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one has been extensively studied in preclinical models of cancer and has shown potent anti-tumor activity. This compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. In addition, this compound has also been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
3-[[1-[2-(3,5-dichlorophenyl)acetyl]pyrrolidin-3-yl]methyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2O3/c17-13-5-12(6-14(18)8-13)7-15(21)19-2-1-11(9-19)10-20-3-4-23-16(20)22/h5-6,8,11H,1-4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHAFZHDMJAWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CN2CCOC2=O)C(=O)CC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(hydroxymethyl)triazol-1-yl]-N-(5,6,7,8-tetrahydroisoquinolin-3-yl)piperidine-1-carboxamide](/img/structure/B7358764.png)

![2-[3-hydroxy-1-[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetyl]piperidin-3-yl]-N-methylacetamide](/img/structure/B7358781.png)
![N-[2-(4-chloro-3-methylphenyl)ethyl]-2-(ethylamino)-1,3-thiazole-4-carboxamide](/img/structure/B7358788.png)
![[2-Fluoro-5-(trifluoromethyl)phenyl]-[2-methyl-2-(2-methylpropyl)pyrrolidin-1-yl]methanone](/img/structure/B7358789.png)

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-nitrophenyl)carbamoylamino]acetamide](/img/structure/B7358809.png)

![2-[(2-cyclohexylacetyl)amino]-N-(2-methyl-3-oxo-1,4-dihydroisoquinolin-4-yl)propanamide](/img/structure/B7358818.png)

![3-[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B7358837.png)
![N-(benzylcarbamoyl)-3-[4-(sulfamoylamino)piperidin-1-yl]propanamide](/img/structure/B7358838.png)
![3-methoxy-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-1,2-thiazole-5-carboxamide](/img/structure/B7358842.png)
